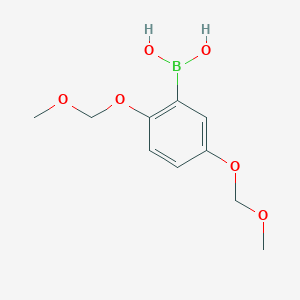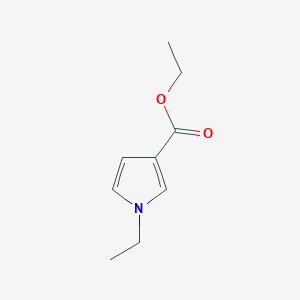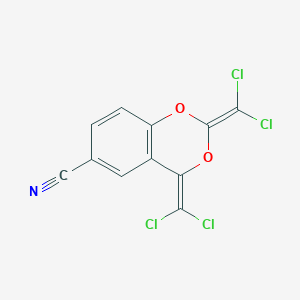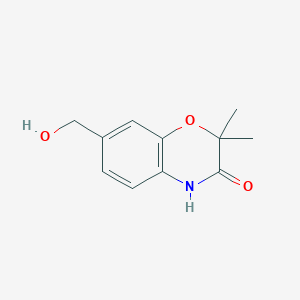
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a propionic acid methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with methyl acrylate in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.
Dehydration: The β-hydroxy ester is then dehydrated to yield the α,β-unsaturated ester.
Hydrogenation: The α,β-unsaturated ester is hydrogenated using a catalyst like palladium on carbon to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 3-(3-Fluoro-4-oxo-phenyl)-propionic acid methyl ester or 3-(3-Fluoro-4-carboxy-phenyl)-propionic acid methyl ester.
Reduction: 3-(3-Fluoro-4-hydroxy-phenyl)-propanol.
Substitution: 3-(3-Amino-4-hydroxy-phenyl)-propionic acid methyl ester.
科学的研究の応用
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways involving fluorinated phenyl derivatives.
Medicine: It has potential as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and plant growth regulators.
作用機序
The mechanism of action of methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 3-Fluoro-4-hydroxybenzoic acid
- 3-Fluoro-4-hydroxyphenylboronic acid
Uniqueness
Compared to similar compounds, methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of both the fluorine atom and the ester group allows for versatile reactivity and potential applications in various fields. Additionally, the propionic acid methyl ester moiety provides a balance between hydrophilicity and lipophilicity, making it suitable for diverse research and industrial applications.
特性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
methyl 3-(3-fluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
InChIキー |
MYMMSSQNVBIPMM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B8569114.png)

![Ethanone,1-benzo[b]thien-4-yl-2-chloro-](/img/structure/B8569118.png)



![4-Hydroxy-6-mercapto-3-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B8569141.png)



![[4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
![2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone](/img/structure/B8569182.png)
